Methyl 6-(aminomethyl)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C₇H₁₀N₃O₂ It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the alkylation of 6-(aminomethyl)pyridazine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under reflux conditions in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated pyridazine derivatives.
Scientific Research Applications
Methyl 6-(aminomethyl)pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)pyridazine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- Methyl pyridazine-3-carboxylate
- Methyl 6-methoxypyridazine-3-carboxylate
- Methyl 5-methylpyridazine-3-carboxylate
- Methyl 6-aminopyridazine-3-carboxylate
Comparison: Methyl 6-(aminomethyl)pyridazine-3-carboxylate is unique due to the presence of the aminomethyl group at the 6-position of the pyridazine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the aminomethyl group can participate in additional hydrogen bonding and electrostatic interactions, potentially enhancing its biological activity and binding affinity to molecular targets.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3 |
InChI Key |
CQAPWFDXFCXQAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)CN |
Origin of Product |
United States |
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